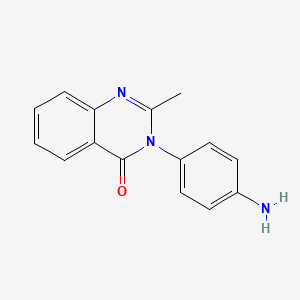

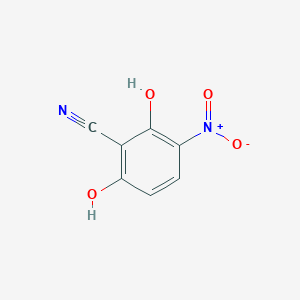

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one

Vue d'ensemble

Description

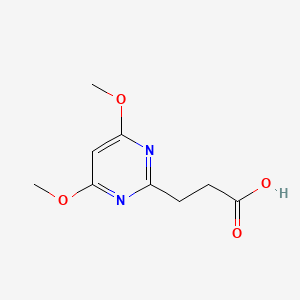

Quinazolinone derivatives, such as 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one, are a class of compounds that have attracted significant interest due to their diverse pharmacological properties. These compounds are known as "privileged" pharmacophores because they serve as a common structural motif in molecules that have a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. One approach involves the microwave-assisted green process, which is an efficient tandem method that starts from corresponding benzoxazinones. This process has been used to synthesize 3-amino-2-methyl-quinazolin-4(3H)-ones in good to excellent yields . Another method reported is the one-pot cascade synthesis using a nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols . Additionally, a one-pot three-component condensation has been utilized to synthesize 2-alkyl and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones using isatoic anhydride, ethyl or methyl ortho ester, and phenylhydrazine .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies confirm the chemical structures of synthesized compounds and provide insights into their stability and interactions . X-ray crystallography has also been used to determine the precise molecular geometry of these compounds .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including condensation with different aromatic aldehydes to form Schiff bases . They can also react with hydrazides to form arylamides or with aldehydes and ketones to form substituted derivatives . These reactions are crucial for the functionalization of the quinazolinone core and the development of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of substituents such as nitro, bromo, or methoxy groups can affect their photo-activity, as well as their ability to bind to biological targets like DNA or proteins . These properties are essential for the pharmacological activity of the compounds and can be tailored through chemical modifications.

Applications De Recherche Scientifique

Pharmacological Evaluation

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one and its derivatives have been extensively studied for their pharmacological properties. For example, the synthesis and pharmacological evaluation of some 3‐(4‐Methylphenyl)‐2‐substituted amino‐3H‐quinazolin‐4‐ones as analgesic and anti‐inflammatory agents have been documented. These compounds, synthesized from 4‐methyl aniline, showed potent analgesic and anti-inflammatory activities with mild ulcerogenic potential (Alagarsamy et al., 2007).

H1-Receptor Blockers

Another study focused on the synthesis and pharmacological investigation of 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones as H1-receptor blockers. These compounds were found to inhibit histamine-induced contraction in guinea pig ileum, indicating their potential as H1-receptor blocking agents (Alagarsamy et al., 2002).

Anticancer Activity

Research on 2,3,7-trisubstituted Quinazoline derivatives targeting EGFR-tyrosine kinase for anticancer activity revealed significant effectiveness against CNS SNB-75 Cancer cell line. This study highlights the potential of quinazoline derivatives in cancer treatment (Noolvi & Patel, 2013).

Mécanisme D'action

Target of Action

Similar compounds such as benzimidazole have been found to target enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

Similar compounds have been found to exhibit membrane perturbing and intracellular modes of action due to binding with dna .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including the reduction of quinones and the hydrolysis of phenolic esters or ethers .

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability, with factors such as membrane permeability and hepatic clearance playing a role .

Result of Action

Similar compounds have been found to have various effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Similar compounds have been found to be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

3-(4-aminophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPYLVILXJIMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365407 | |

| Record name | 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27440-42-2 | |

| Record name | 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)